1-Methyl-3-(2-pyridyl)-1H-imidazo(4,5-c)pyridin-2(3H)-one
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Overview
Description
It is a white crystalline powder that is soluble in water, propylene glycol, and methanol, but insoluble in acetone and benzene . This compound is used in various applications, including as a food additive, preservative, and fungicide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate typically involves the reaction of 3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining the temperature at around 20°C and ensuring the pH is slightly alkaline .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process includes the use of high-performance liquid chromatography (HPLC) for purification to ensure the product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanolate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyran derivatives.
Scientific Research Applications
Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use as an antimicrobial agent and in drug formulation.
Industry: Utilized as a preservative in food and cosmetic products
Mechanism of Action
The mechanism of action of Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate involves its interaction with cellular components. It acts as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to antimicrobial effects by disrupting essential metabolic pathways in microorganisms .
Comparison with Similar Compounds
Similar Compounds
- Sodium dehydroacetate
- Sodium benzoate
- Potassium sorbate
Comparison
Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate is unique due to its specific structure, which allows it to act as both a preservative and a fungicide. Compared to sodium benzoate and potassium sorbate, it has a broader spectrum of antimicrobial activity and is more effective at lower concentrations .
Properties
CAS No. |
89660-34-4 |
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Molecular Formula |
C12H10N4O |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3-methyl-1-pyridin-2-ylimidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C12H10N4O/c1-15-10-8-13-7-5-9(10)16(12(15)17)11-4-2-3-6-14-11/h2-8H,1H3 |
InChI Key |
WRLYSTVPYNAYMX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CN=C2)N(C1=O)C3=CC=CC=N3 |
Origin of Product |
United States |
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